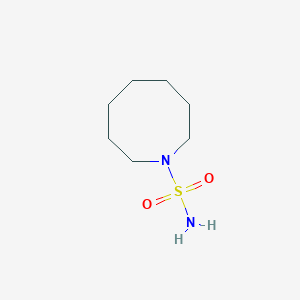
Azocane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocane-1-sulfonamide is a type of sulfonamide, which is a class of synthetic antimicrobial drugs. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Synthesis Analysis
The synthesis of sulfonamides involves a new strategy that merges traditional amide coupling partners to generate sulfonamides. This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .Molecular Structure Analysis
Sulfonamides have a typical structure involving a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
The chemical reaction between the two electrochemically produced precursors leads to the corresponding sulfonamide . The coupling of carboxylic acids and amines to form amide linkages is the most commonly performed reaction in the pharmaceutical industry .Physical And Chemical Properties Analysis
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .Aplicaciones Científicas De Investigación
Antioxidant Properties
Azocane-1-sulfonamide derivatives have shown potential as antioxidant agents. A study by Muhammad-Ali et al. (2019) synthesized azo-sulfa compounds and tested their antioxidant activities. These compounds exhibited good antioxidant activities (57.79–73.69%) at a concentration of 30 μg/ml. The study suggests that the attachment of heterocyclic rings containing nitrogen and oxygen can enhance the antioxidant activity of these compounds compared to rings containing only nitrogen or without heterocyclic rings (Muhammad-Ali, Salman, & Jasim, 2019).
Inhibitory Effects on Enzymes
Sulfonamide inhibitors, including azocane-1-sulfonamide, have been researched for their inhibitory effects on various enzymes. Gulcin and Taslimi (2018) reviewed sulfonamide inhibitors and found them significant in treating bacterial infections and diseases caused by microorganisms. These compounds have been used as inhibitors for enzymes like tyrosine kinase and histone deacetylase 6, among others, indicating their potential in the treatment of cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Anticancer and Antiinflammatory Properties
Sulfonamide derivatives, including azocane-1-sulfonamide, have been studied for their anticancer and antiinflammatory properties. Supuran, Casini, and Scozzafava (2003) reported that metalloprotease inhibitors belonging to the sulfonamide class showed interesting antitumor properties and could potentially be used in the treatment of inflammatory states. These findings indicate the diverse applications of sulfonamide derivatives in treating various diseases (Supuran, Casini, & Scozzafava, 2003).
Potential in Medicinal and Agricultural Chemistry
Sulfonamides like azocane-1-sulfonamide are gaining popularity in medicinal and agricultural chemistry. Chinthakindi et al. (2017) reviewed the use of sulfonimidamides, closely related to sulfonamides, highlighting their increasing popularity in the design of biologically active compounds for pharmaceutical and agrochemical applications. This shows the expanding scope of sulfonamide derivatives in various fields (Chinthakindi et al., 2017).
Environmental Implications and Biodegradation
The environmental impact and biodegradation of sulfonamides, including azocane-1-sulfonamide, have also been a subject of research. Studies like those by Sharma, Mishra, and Nesnas (2006) and Yang, Hsiao, and Chang (2016) have explored the chemical oxidation of sulfonamides and their degradation in environmental settings, which is crucial for understanding their ecological footprint and potential risks (Sharma, Mishra, & Nesnas, 2006); (Yang, Hsiao, & Chang, 2016).
Safety And Hazards
Direcciones Futuras
The future directions of sulfonamide research include the development of more effective adsorption techniques for sulfonamide antibiotics in aqueous solutions . There is also ongoing research into the use of electrosynthetic approaches to challenging syntheses of natural products and other complex structures for biological evaluation .
Propiedades
IUPAC Name |
azocane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJDVNTVQXJPBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

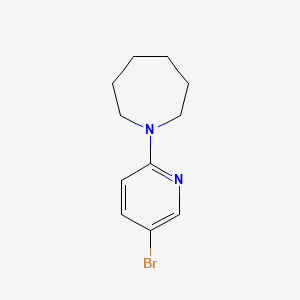
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
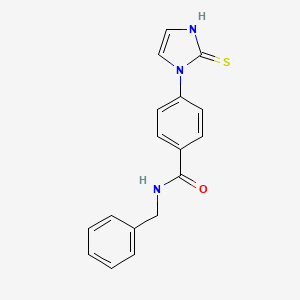
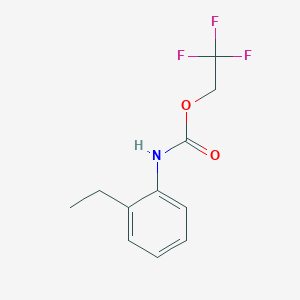
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
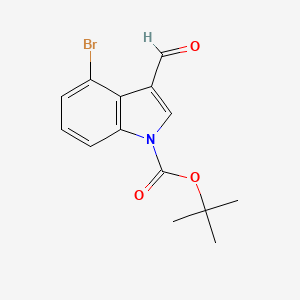
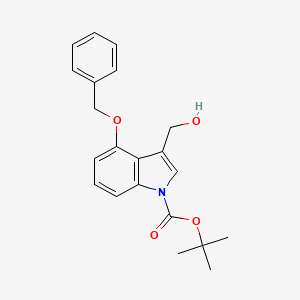
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
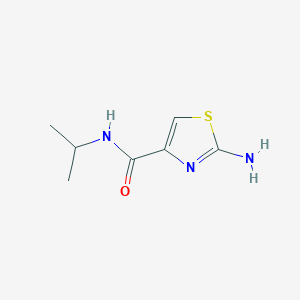
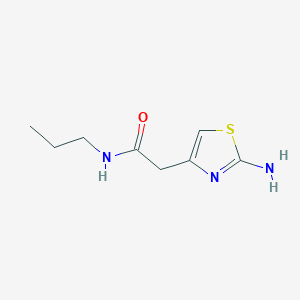
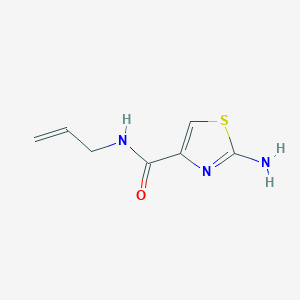
![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)